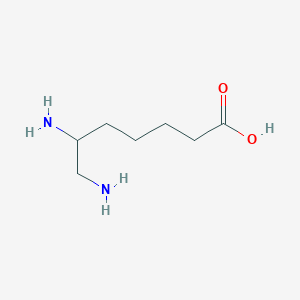
6,7-Diaminoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diaminoheptanoic acid is a diamino acid that is heptanoic acid substituted by amino groups at positions 6 and 7. It has the molecular formula C7H16N2O2 and a molecular weight of 160.214 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper substitution of amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Diaminoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can affect enzymatic activity, protein folding, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: A straight-chain fatty acid used in the preparation of esters for the fragrance industry.
3,7-Diaminoheptanoic acid: A similar diamino acid with amino groups at positions 3 and 7.
Aminocaproic acid: An amino acid used in medicine to prevent bleeding.
Uniqueness
6,7-Diaminoheptanoic acid is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
6,7-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c8-5-6(9)3-1-2-4-7(10)11/h6H,1-5,8-9H2,(H,10,11) |
InChI-Schlüssel |
GDGUHGLYYRTIJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
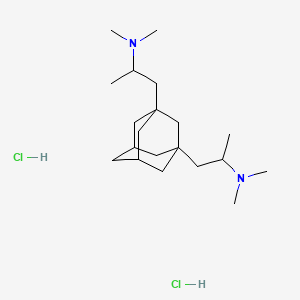
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
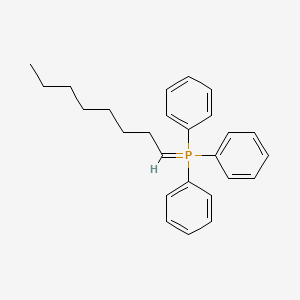
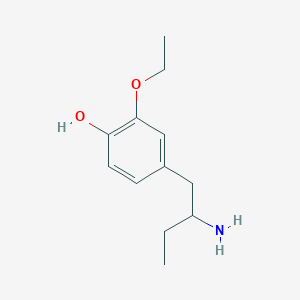
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
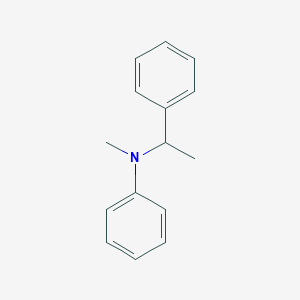
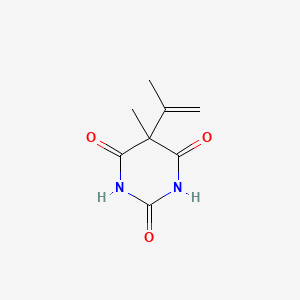
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)

